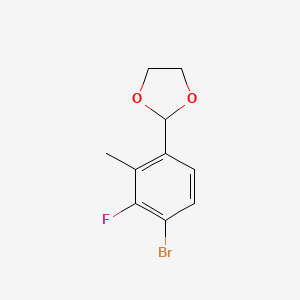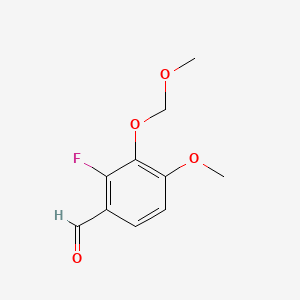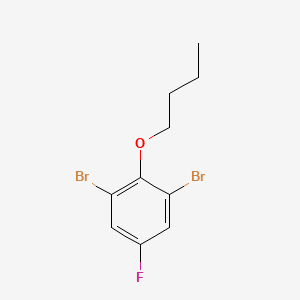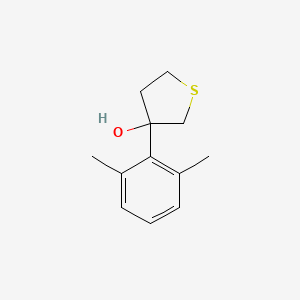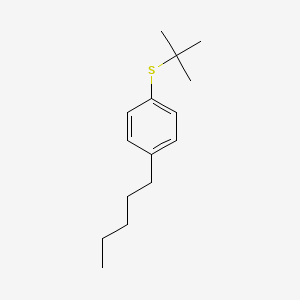
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF (5-DMP-MgBr) is an organomagnesium reagent used in organic synthesis and in the preparation of organic compounds. It is a white solid that is soluble in organic solvents, such as tetrahydrofuran (THF). The reagent is commonly used in the synthesis of heterocyclic compounds, such as pyridines, and is also used in the preparation of aryl halides, aryl amines, and aryl ethers. It is a versatile reagent that is relatively inexpensive and easy to use.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide involves the reaction of 2-methoxyphenylmagnesium bromide with 1,3-dioxolane in THF solvent.
Starting Materials
2-methoxyphenylmagnesium bromide, 1,3-dioxolane, THF solvent
Reaction
Add 2-methoxyphenylmagnesium bromide to THF solvent under inert atmosphere, Add 1,3-dioxolane to the reaction mixture and stir for several hours at room temperature, Quench the reaction with water and extract the organic layer with diethyl ether, Dry the organic layer over anhydrous magnesium sulfate and filter, Concentrate the filtrate under reduced pressure to obtain the desired product
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds such as pyridines and quinolines. It has also been used in the synthesis of aryl halides, aryl amines, and aryl ethers. In addition, the reagent has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF is based on the nucleophilic substitution of a halide ion with a magnesium atom. The magnesium atom is a strong nucleophile and is able to react with the halide ion to form a magnesium-halide bond. The reaction is reversible and the product is isolated by precipitation with an aqueous solution of sodium chloride.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF are not well understood. The reagent is believed to be relatively non-toxic and is not known to have any adverse effects on human health. However, it is important to use the reagent in a well-ventilated area and to avoid contact with skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF for lab experiments include its low cost, its relative ease of use, and its versatility. The reagent is also relatively non-toxic and is not known to have any adverse effects on human health. However, the reagent is not suitable for the synthesis of all compounds and is limited in its scope.
Direcciones Futuras
Future research on 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF should focus on improving the reagent's selectivity and efficiency, as well as exploring new applications for the reagent. In addition, further studies should be conducted to better understand the biochemical and physiological effects of the reagent. Finally, research should be conducted to develop new methods for the synthesis of compounds using the reagent.
Propiedades
IUPAC Name |
magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10;;/h2-4,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWFXUCHJDAJQC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)C2OCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



